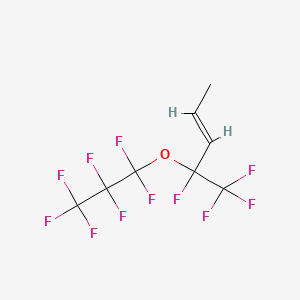

4,5,5,5-Tetrafluoro-4-(heptafluoropropoxy)pent-2-ene

Descripción general

Descripción

“4,5,5,5-Tetrafluoro-4-(heptafluoropropoxy)pent-2-ene” is a chemical compound with the molecular formula C8H5F11O . It has an average mass of 326.107 Da and a monoisotopic mass of 326.016479 Da .

Molecular Structure Analysis

The molecular structure of “4,5,5,5-Tetrafluoro-4-(heptafluoropropoxy)pent-2-ene” is based on its molecular formula, C8H5F11O . Unfortunately, the specific details about its molecular structure are not available in the search results.Aplicaciones Científicas De Investigación

- 4,5,5,5-Tetrafluoro-4-(heptafluoropropoxy)pent-2-ene serves as a valuable fluorinated building block. Its unique structure allows for the introduction of fluorine atoms into organic molecules, enhancing their stability, lipophilicity, and bioactivity. Researchers use it to synthesize novel pharmaceuticals, agrochemicals, and functional materials .

- Due to its fluorinated nature, this compound finds applications in polymer chemistry. It can be incorporated into polymer backbones or used as a surface modifier. The resulting materials exhibit improved chemical resistance, hydrophobicity, and thermal stability. Researchers explore its use in coatings, membranes, and biomedical devices .

- As a precursor, 4,5,5,5-Tetrafluoro-4-(heptafluoropropoxy)pent-2-ene contributes to the synthesis of fluorinated surfactants and emulsifiers. These compounds find applications in oil recovery, lubricants, and specialty formulations where low surface tension and high stability are essential .

- Researchers investigate the incorporation of this compound into electrolytes for lithium-ion batteries and supercapacitors. Its fluorinated structure enhances ion transport, stability, and safety. By improving energy storage devices, it contributes to the advancement of renewable energy technologies .

- Fluorine substitution often enhances drug properties, such as metabolic stability, bioavailability, and binding affinity. Scientists explore 4,5,5,5-Tetrafluoro-4-(heptafluoropropoxy)pent-2-ene as a fluorinated moiety in drug design. It can be part of prodrugs, improving their pharmacokinetics and targeting specific tissues .

- The compound’s stability and low reactivity make it suitable for environmental applications. Researchers investigate its use as a tracer in environmental studies, such as tracking pollutant dispersion or assessing groundwater flow patterns. Its fluorinated nature allows for sensitive detection methods .

Fluorinated Building Blocks in Organic Synthesis

Polymer Chemistry and Surface Modification

Fluorinated Surfactants and Emulsifiers

Electrochemical Devices and Energy Storage

Fluorinated Pharmaceuticals and Prodrugs

Environmental Applications

Safety and Hazards

The safety and hazards associated with “4,5,5,5-Tetrafluoro-4-(heptafluoropropoxy)pent-2-ene” are not specified in the search results . It’s important to handle all chemical compounds with appropriate safety measures, and to refer to Material Safety Data Sheets (MSDS) or similar resources for specific safety information.

Propiedades

IUPAC Name |

(E)-4,5,5,5-tetrafluoro-4-(1,1,2,2,3,3,3-heptafluoropropoxy)pent-2-ene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5F11O/c1-2-3-4(9,6(12,13)14)20-8(18,19)5(10,11)7(15,16)17/h2-3H,1H3/b3-2+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYUIEKVXZQICBY-NSCUHMNNSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=CC(C(F)(F)F)(OC(C(C(F)(F)F)(F)F)(F)F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C=C/C(C(F)(F)F)(OC(C(C(F)(F)F)(F)F)(F)F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5F11O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4,5,5,5-Tetrafluoro-4-(heptafluoropropoxy)pent-2-ene | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[2,6-dichloro-4-(trifluoromethyl)benzyl]-N-{[2,6-dichloro-4-(trifluoromethyl)phenyl]methylene}amine](/img/structure/B3041056.png)

![1-(4-Chlorophenyl)-3-{5-[2,6-dichloro-4-(trifluoromethyl)phenyl]-2-furyl}prop-2-en-1-one](/img/structure/B3041057.png)

![5-[2,6-Dichloro-4-(trifluoromethyl)phenyl]-2-furaldehyde 2-[2,6-dichloro-4-(trifluoromethyl)phenyl]hydrazone](/img/structure/B3041058.png)

![N-Benzyl-N-[2-(trifluoromethoxy)benzylidene]amine](/img/structure/B3041060.png)

![1-[2,4-Dichloro-6-(trifluoromethyl)phenyl]-1H-pyrrole-2-carbaldehyde](/img/structure/B3041061.png)

![N-{[3,5-bis(trifluoromethyl)phenyl]sulphonyl}-N-(2,6-dibromo-4-methylphenyl)-3,5-bis(trifluoromethyl)benzenesulphonamide](/img/structure/B3041063.png)

![6-[3-(Trifluoromethyl)phenoxy]pyridin-3-amine](/img/structure/B3041064.png)

![1-[3-(2,5-dimethyl-1H-pyrrol-1-yl)propyl]-1H-imidazole](/img/structure/B3041067.png)

![Di[5-(trifluoromethyl)-2-pyridyl] disulfide](/img/structure/B3041068.png)

![2-Chloro-1-(8-fluoro-2,4-dihydrobenzo[5,6]thiino[4,3-c]pyrazol-2-yl)ethan-1-one](/img/structure/B3041073.png)

![3-[2-chloro-4-(trifluoromethyl)phenyl]prop-2-enoic Acid](/img/structure/B3041077.png)

![[3-(Chloromethyl)phenyl]-[4-[3-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]methanone](/img/structure/B3041079.png)